molecular formula C20H23N5O5S B2508727 ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 852153-82-3

ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No. B2508727
M. Wt: 445.49
InChI Key: ARSGWEAMUHEDJW-UHFFFAOYSA-N
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Description

The compound ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a novel derivative that is part of a broader class of compounds featuring a 1,2,4-triazole ring, which is known for its potential biological activities. The specific compound is not directly described in the provided papers, but its structure is likely to be related to the compounds discussed in the papers, which include various substituted triazole derivatives with potential antibacterial activities and interesting molecular properties.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves condensation reactions. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one . This method could potentially be adapted for the synthesis of the compound , suggesting that similar condensation strategies might be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray single crystal diffraction (XRD) and various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy . These techniques allow for the determination of the geometrical parameters of the molecules and provide insight into the molecular conformations and interactions.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be inferred from their molecular structure and electronic properties. For example, the presence of a thioureido group in a related compound suggests potential reactivity through hydrogen bonding and the possibility of forming centrosymmetric dimers in the crystal structure . The antibacterial activity of these compounds also implies that they may interact with biological molecules through mechanisms that could include inhibition of bacterial enzymes or interference with cell wall synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be explored through computational methods such as density functional theory (DFT) calculations. These calculations can predict vibrational frequencies, NMR chemical shift values, and molecular electrostatic potentials, which are important for understanding the behavior of the compound in different environments . The nonlinear optical properties of these compounds have also been predicted to be significant, indicating potential applications in materials science .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is involved in the synthesis of various complex organic compounds. For instance, its derivatives have been used in the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, which are important in organic synthesis and pharmaceutical applications (Sun, Huang, & Ding, 2010).

Antitumor Activities

Several derivatives of this compound have shown promising antitumor activities. For example, specific derivatives have been synthesized and evaluated for their in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, showing high potency compared to standard antitumor drugs (Gomha, Muhammad, & Edrees, 2017). Another study synthesized enantiomers of a similar compound and found them to have selective antitumor activities, contributing to research in cancer treatment (Xiong Jing, 2011).

Enzymatic Activity

Compounds derived from ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate have been explored for their enzymatic activity. Some derivatives significantly increased the reactivity of specific enzymes, such as cellobiase, highlighting their potential in biochemical research and industrial applications (Abd & Awas, 2008).

Biological Activities

The compound and its derivatives have been studied for their cytotoxic and antimicrobial activities. Certain derivatives displayed high cytotoxic activity against specific cancer cell lines and potent antimicrobial activity against bacterial strains, indicating their potential in developing new therapeutic agents (Mirzayi et al., 2021).

Antioxidant Properties

Some derivatives of this compound have demonstrated antioxidant abilities, indicating their potential use in addressing oxidative stress-related conditions (Šermukšnytė et al., 2022).

Theoretical Characterization and Molecular Docking Studies

In addition to experimental studies, theoretical characterizations and molecular docking studies of derivatives have been conducted. These studies provide insights into the molecular properties and potential biological interactions of these compounds, contributing to their rational design and application in various fields (Karayel, 2021).

properties

IUPAC Name

ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-4-29-15-8-6-14(7-9-15)25-16(10-13-11-17(26)22-19(28)21-13)23-24-20(25)31-12(3)18(27)30-5-2/h6-9,11-12H,4-5,10H2,1-3H3,(H2,21,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSGWEAMUHEDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C(=O)OCC)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

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